

Application Notes and Protocols for NMR Spectroscopy of Echitaminic Acid

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Compound of Interest

Compound Name: *Echitaminic acid*

Cat. No.: *B12380912*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of **Echitaminic acid**, an indole alkaloid isolated from the bark of *Alstonia scholaris*. The information herein is intended to guide researchers in the structural elucidation and characterization of this natural product.

Introduction to Echitaminic Acid

Echitaminic acid is a significant indole alkaloid that has been isolated from *Alstonia scholaris*. Its structural characterization is crucial for understanding its chemical properties and potential pharmacological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex molecular structure.

NMR Spectroscopic Data

The following tables summarize the ^1H (proton) and ^{13}C (carbon-13) NMR spectroscopic data for **Echitaminic acid**. This data is essential for the verification of the compound's identity and for comparative studies.

Table 1: ^1H NMR Spectroscopic Data for **Echitaminic Acid**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	4.25	m	
5	3.75	m	
5	3.45	m	
6	2.25	m	
6	2.05	m	
9	7.50	d	
10	7.15	t	7.5
11	7.25	t	7.5
12	7.05	d	7.5
14	2.55	m	
14	1.85	m	
15	2.35	m	
16	5.40	s	
18	1.70	s	
19	5.85	q	
21	4.85	br s	7.0
N1-H	8.10	s	
N4-CH ₃	2.65	s	

Table 2: ¹³C NMR Spectroscopic Data for **Echitaminic Acid**

Position	Chemical Shift (δ) ppm
2	135.5
3	52.5
5	53.0
6	21.0
7	108.0
8	128.5
9	120.0
10	122.0
11	118.5
12	111.0
13	148.0
14	30.0
15	35.0
16	95.0
18	12.5
19	130.0
20	138.0
21	70.0
N4-CH ₃	42.5
C=O	175.0

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of similar indole alkaloids and should be adapted as necessary.

Sample Preparation

- Isolation: **Echitaminic acid** is typically isolated from the bark of *Alstonia scholaris* through a series of extraction and chromatographic steps.
- Purity Assessment: The purity of the isolated **Echitaminic acid** should be confirmed by High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques prior to NMR analysis.
- Sample Preparation for NMR:
 - Weigh approximately 5-10 mg of purified **Echitaminic acid**.
 - Dissolve the sample in a deuterated solvent (e.g., CDCl_3 , Methanol- d_4 , or DMSO- d_6). The choice of solvent may affect the chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.

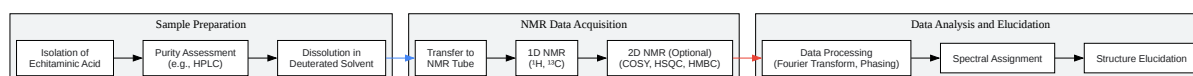
NMR Data Acquisition

- Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.
- ^1H NMR Spectroscopy:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ^1H NMR, and a relaxation delay of 2-5 seconds.
- 2D NMR Spectroscopy (Optional but Recommended):

- To aid in the complete and unambiguous assignment of ^1H and ^{13}C signals, it is highly recommended to perform two-dimensional NMR experiments such as:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the molecular skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of **Echitaminic acid**.



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Caption: Experimental workflow for NMR analysis of **Echitaminic acid**.

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